molecular formula C9H8O3 B1221427 p-Hydroxyphenyl acrylate CAS No. 3233-36-1

p-Hydroxyphenyl acrylate

Cat. No. B1221427
CAS RN: 3233-36-1
M. Wt: 164.16 g/mol
InChI Key: NIUHGYUFFPSEOW-UHFFFAOYSA-N
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Description

p-Hydroxyphenyl acrylate is a chemical compound with the molecular formula C9H8O3 . It is also known by other names such as 4-hydroxyphenyl prop-2-enoate . It is used for industrial and scientific research purposes .


Synthesis Analysis

The synthesis of p-Hydroxyphenyl acrylate involves various processes. One method involves the oxidative coupling of phenolic compounds, also known as monolignols . Another method involves the use of arylamine and K2CO3 dissolved in anhydrous benzene at 0°C, followed by the addition of chloroacetylchloride .


Molecular Structure Analysis

The molecular structure of p-Hydroxyphenyl acrylate consists of a hydroxyphenyl group attached to an acrylate group . The InChI of p-Hydroxyphenyl acrylate is InChI=1S/C9H8O3/c1-2-9 (11)12-8-5-3-7 (10)4-6-8/h2-6,10H,1H2 .


Chemical Reactions Analysis

p-Hydroxyphenyl acrylate can undergo radical polymerization, a process that involves the reaction of acrylic monomers . This process can be influenced by secondary chemical reactions that occur at elevated system temperatures, starved-feed conditions, and unideal-mixed reactor units .


Physical And Chemical Properties Analysis

p-Hydroxyphenyl acrylate is characterized by its physical and chemical properties. It is known for its good impact toughness, resistance to breakage, transparency, elasticity, and fairly good heat and oil resistance . The properties of an acrylate copolymer can be modified by adjusting the ratios of other acrylates during synthesis .

Scientific Research Applications

Antimicrobial Activity

p-Hydroxyphenyl acrylate has been found to exhibit significant antimicrobial activity. This activity is mainly attributed to the acryl group in its molecular structure. Studies have shown that derivatives of p-hydroxyphenyl acrylate demonstrate high antimicrobial activities against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial effectiveness of these compounds is further enhanced when acryl or acryloxy groups are bound to the phenyl moiety, indicating the importance of the stereoelectronic effect of the phenyl group in antimicrobial action (Kim et al., 2004).

Polymeric Material Applications

p-Hydroxyphenyl acrylate has applications in the field of polymeric materials, especially in the creation of novel polymers with specialized properties. It has been used in the synthesis of various copolymers and hydrogels, aiming to achieve desired physicochemical and mechanical properties. For instance, its copolymerization with glycidyl methacrylate has been studied, with the polymers characterized by various spectroscopic techniques and evaluated for their photocrosslinking properties and thermal stability (Arun & Reddy, 2004).

Applications in Orthopedic Implants

A hydroxyapatite/poly(ethylene-co-acrylic acid) nanocomposite, where p-Hydroxyphenyl acrylate derivatives play a crucial role, has been synthesized for potential use in orthopedic applications. This composite aims to enhance the bonding and improve mechanical properties, making it suitable for implant applications. The composite shows significant development of compressive and tensile stresses due to thermal expansion mismatch, along with strong interfacial bonding, which is crucial for implant materials (Pramanik et al., 2007).

Drug and Protein Transport Applications

p-Hydroxyphenyl acrylate has been explored in the context of drug and protein transport through hydrogels. The transport properties of poly(acrylic acid) and poly(acrylic acid-co-2-hydroxyethyl methacrylate) hydrogels, which are influenced by the amount of crosslinking agent and non-ionizable comonomer, have been studied. These hydrogels are used to understand the controlling parameters affecting the transport of various molecules, ranging from small drugs to large proteins (Ende & Peppas, 1997).

Photo-responsive Polymer Applications

The use of p-Hydroxyphenyl acrylate in the development of photo-responsive polymers has been explored. These polymers are designed to undergo photoinduced order-disorder transitions, making them useful in applications where controlled response to light is desired. Such polymers can be used in a variety of fields, including smart materials and responsive surface coatings (Yan et al., 2011).

Electrical and Thermal Property Applications

The derivative of p-Hydroxyphenyl acrylate has been used in the synthesis of novel copolymers with specific electrical and thermal properties. Such polymers are valuable in applications requiring specific conductivity and thermal stability, such as in certain electronic components or materials exposed to varying temperatures (Biryan & Pihtili, 2021).

Catalytic and UV Stabilization Applications

p-Hydroxyphenyl acrylate derivatives have been used in the synthesis of polymers with catalytic activities and UV stabilization properties. These materials are important in applications like catalysis and protection against UV radiation, offering enhanced durability and functionality in various industrial and environmental contexts (Seliger et al., 1999).

Safety And Hazards

p-Hydroxyphenyl acrylate can cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation . In case of inhalation, it is advised to move the victim into fresh air and give oxygen if breathing is difficult .

Future Directions

The future of p-Hydroxyphenyl acrylate lies in the development of greener processes and the utilization of renewable sources such as lignocellulosic material . There is also a trend in creating materials in a more sustainable way due to environmental concerns, stricter regulations, fear of fossil fuel depletion, and volatility of crude oil prices .

properties

IUPAC Name

(4-hydroxyphenyl) prop-2-enoate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHGYUFFPSEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186063
Record name p-Hydroxyphenyl acrylate
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Hydroxyphenyl acrylate

CAS RN

3233-36-1
Record name 2-Propenoic acid, 4-hydroxyphenyl ester
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Record name p-Hydroxyphenyl acrylate
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Record name p-Hydroxyphenyl acrylate
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Record name p-hydroxyphenyl acrylate
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Record name p-Hydroxyphenyl acrylate
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Synthesis routes and methods

Procedure details

Compound 5 can be prepared, for example, by the following method. Namely, hydroquinone and acrylic acid chloride are reacted to obtain 4-hydroxyphenyl acrylate (Formula 6) as a half ester. On the other hand, a 4-alkoxycarbonyloxy benzoic acid is heated and refluxed in a mixture of carbon-tetrachloride (a solvent) and thionyl chloride, and excess thionyl chloride and carbon tetrachloride (solvent) are distilled off under reduced pressure to obtain a 4-alkoxycarbonyloxy benzoic acid chloride (Formula 7). Then, in the presence of a base such as trimethylamine, the 4-hydroxyphenyl acrylate (Formula 6) and the 4-alkoxycarbonyloxy benzoic acid chloride (Formula 7) are reacted to obtain the compound 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
JH Kim, ES Park, JH Shim, MN Kim… - Journal of agricultural …, 2004 - ACS Publications
… To estimate the antimicrobial effect of p-hydroxyphenyl acrylate (H5) derivatives on the basis of their molecular structure, the hydroxy and acryl groups of p-hydroxyphenyl acrylate were …
Number of citations: 39 pubs.acs.org
MJ Song, MN Kim - International biodeterioration & biodegradation, 2003 - Elsevier
p-Hydroxyphenyl acrylate (HPA) was synthesized and its antimicrobial activity was measured against 6 gram-positive bacteria (two strains of Staphylococcus aureus, Staphylococcus …
Number of citations: 8 www.sciencedirect.com
ES Park, WS Moon, MJ Song, MN Kim… - International …, 2001 - Elsevier
… For both bacteria and fungi, the halo zone diameter decreased in the order of p-hydroxyphenyl acrylate (M2)>allyl p-hydroxyphenyl acetate (M1)≈p-2-propenoxyphenol (M3). …
Number of citations: 220 www.sciencedirect.com
D ZHAI, Y LIN, J NI, W LIN, J CAI… - Journal of Holistic …, 2021 - jhip.gdpu.edu.cn
Many species of Dendrobium have been commonly used in traditional Chinese medicine. The aim of this study was to provide a critical and comprehensive evaluation of the …
Number of citations: 0 jhip.gdpu.edu.cn
Z Denghui, LIN Yanduan, NI Jun, LIN Weilong… - Journal of Holistic …, 2021 - Elsevier
… hydroxyphenylpropionic acid-tri-p-hydroxyphenyl acrylate phenylpropanoid … p-hydroxyphenyl acrylate phenylpropanoid 18 24.55 C 18 H 13 O 5 * 309.206 3 di-p-hydroxyphenyl acrylate …
Number of citations: 0 www.sciencedirect.com
M Ueda, Y Sawai, Y Wada, S Yamamura - Tetrahedron, 2000 - Elsevier
… Synthesis of methyl (Z)-2-(6′-O-p-toluenesulfonyl-2′,3′,4′,6′-tetra-O-acetyl-β-d-galactopyranosyloxy)-3-p-hydroxyphenyl-acrylate (9). The resulting tosylate (569 mg, 0.759 mmol) …
Number of citations: 20 www.sciencedirect.com
A Jain, LS Duvvuri, S Farah, N Beyth… - Advanced …, 2014 - Wiley Online Library
… study of p-hydroxyphenyl acrylate, allyl p-hydroxyphenyl acetate, and p-2-propenoxyphenol for their antimicrobial action against both bacteria and fungi, p-hydroxyphenyl acrylate has …
Number of citations: 399 onlinelibrary.wiley.com
H Anandakumar - 2023 - anapub.co.ke
… p-hydroxyphenyl acrylate to allyl p-hydroxyphenyl acetate found that phydroxyphenyl acrylate … The antimicrobial activity of the p-hydroxyphenyl acrylate derivative is principally attributed …
Number of citations: 0 anapub.co.ke
MKC Lawson, R Shoemaker, KB Hoth… - …, 2009 - ACS Publications
Surface modification of implantable biomaterials with biologically active functionalities, including antimicrobials, has wide potential for addressing implant-related design problems. Here…
Number of citations: 75 pubs.acs.org
G Tassone, M Paolino, C Pozzi, A Reale… - …, 2022 - Wiley Online Library
… We will also show that, due to their expanded π-system, the resulting naphthalene-, phenyl- and p-hydroxyphenyl-acrylate prosthetic groups formed via click-functionalization at room …

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